Ibafloxacin

描述

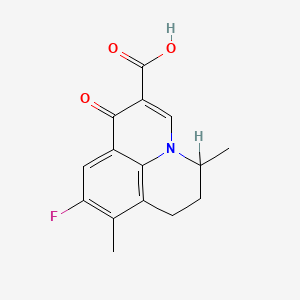

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKRGNXUIRKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057853 | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91618-36-9 | |

| Record name | Ibafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibafloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ibafloxacin Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the antibacterial activity of ibafloxacin, a fluoroquinolone antibiotic, with a specific focus on its action against gram-negative bacteria. It details the drug's primary targets, cellular entry, and the mechanisms of bacterial resistance.

Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and segregation during cell division.

-

DNA Gyrase: In gram-negative bacteria, DNA gyrase is the primary target of most fluoroquinolones.[1][3][4][5] This enzyme's essential function is to introduce negative supercoils into the bacterial DNA, a process that relieves torsional stress during DNA replication and transcription.[6] this compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. This stabilization of the cleaved complex leads to an accumulation of double-strand DNA breaks.[2]

-

Topoisomerase IV: As a secondary target in gram-negative bacteria, topoisomerase IV is primarily responsible for decatenating, or unlinking, the intertwined daughter chromosomes after DNA replication.[2][6] Inhibition of topoisomerase IV by this compound prevents the proper segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.[2]

The formation of these stable this compound-enzyme-DNA complexes physically obstructs the movement of replication forks and transcription machinery, triggering the SOS response and ultimately leading to rapid cell death.[2][3] The dual-targeting nature of this compound is advantageous; for high-level resistance to emerge, bacteria often need to acquire mutations in the genes encoding both target enzymes.[7]

Caption: Core mechanism of this compound action in gram-negative bacteria.

Cellular Permeation and Efflux

For this compound to reach its intracellular targets, it must first traverse the complex cell envelope of gram-negative bacteria.

-

Cell Entry: Like other fluoroquinolones, this compound is thought to pass through the outer membrane primarily via porin channels, which allow the diffusion of small hydrophilic molecules.[1] Its passage across the inner cytoplasmic membrane into the cytoplasm is a crucial step for reaching the DNA-enzyme complexes.

-

Efflux-Mediated Resistance: A primary mechanism of resistance in gram-negative bacteria is the active efflux of the antibiotic out of the cell.[8][9] Bacteria can overexpress multidrug efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily, which recognize fluoroquinolones as substrates and expel them from the cytoplasm.[3][10][11] This process lowers the intracellular concentration of this compound, preventing it from reaching the necessary levels to effectively inhibit DNA gyrase and topoisomerase IV.[8]

Caption: Logical relationship of efflux pump-mediated resistance to this compound.

Quantitative Data on Antibacterial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound Against Key Feline Pathogens

| Bacterial Species | MIC90 (μg/mL) | Interpretation |

|---|---|---|

| Escherichia coli | ≤ 0.5 | Susceptible |

| Pasteurella spp. | ≤ 0.5 | Susceptible |

| Klebsiella spp. | ≤ 0.5 | Susceptible |

| Staphylococcus spp. | ≤ 0.5 | Susceptible |

| Pseudomonas aeruginosa | N/A | Intrinsic Resistance |

| Proteus mirabilis | N/A | Intrinsic Resistance |

Data sourced from a study on microorganisms isolated from cats.[12]

Table 2: Representative Inhibition of Bacterial Type II Topoisomerases by Quinolones

| Enzyme | Quinolone Example | IC50 (μg/mL) |

|---|---|---|

| DNA Gyrase | Sitafloxacin | 1.38 |

| Ciprofloxacin | 27.8 | |

| Topoisomerase IV | Sitafloxacin | 1.42 |

| Ciprofloxacin | 9.30 |

Note: Specific IC50 values for this compound were not available in the initial search. The data presented are for other quinolones against Enterococcus faecalis enzymes to illustrate the general potency of the drug class.[13] The IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Key Experimental Protocols

The following methodologies are standard for evaluating the mechanism of action of antibiotics like this compound.

A. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation: Prepare a series of twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.

-

Inoculum: Standardize a bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

B. Protocol for DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA (substrate), ATP, and purified DNA gyrase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a proteinase to digest the enzyme.

-

Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA. The degree of inhibition is quantified by measuring the reduction in the supercoiled DNA band intensity compared to a no-drug control. The IC50 is calculated from the dose-response curve.

C. Protocol for Time-Kill Kinetic Assay

-

Culture Preparation: Grow a bacterial culture to the logarithmic phase and dilute it in fresh broth to a starting concentration of ~10^6 CFU/mL.

-

Drug Exposure: Add this compound at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a drug-free growth control.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[12]

Caption: Experimental workflow for MIC determination.

Conclusion

This compound is a potent bactericidal agent against a range of gram-negative bacteria. Its primary mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death. Understanding the specifics of this mechanism, along with cellular entry pathways and resistance mechanisms such as efflux pump overexpression, is critical for its effective clinical use and for the development of next-generation antibiotics that can overcome emerging resistance.

References

- 1. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidrug efflux pumps in Gram-negative bacteria and their role in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Ibafloxacin: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibafloxacin is a synthetic fluoroquinolone antibiotic developed for veterinary use.[1][2] Belonging to the third generation of quinolones, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its synthesis pathway with experimental protocols, and an illustrative representation of its mechanism of action.

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic core, a feature that distinguishes it from many other fluoroquinolones. Its systematic IUPAC name is 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid.[3] The molecule possesses a chiral center at the C5 position, and it is the (S)-enantiomer that is reported to be the more biologically active isomer.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄FNO₃ | [3] |

| Molecular Weight | 275.27 g/mol | [3] |

| CAS Number | 91618-36-9 | [3] |

| IUPAC Name | 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid | [3] |

| Appearance | Off-white solid | [3] |

| Melting Point | 269-272 °C | [3] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of the key chiral intermediate, (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline. This is followed by the construction of the tricyclic benzo[ij]quinolizine core and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

Experimental Protocols

The following protocols are based on established synthetic methodologies for fluoroquinolone antibiotics and the key intermediates of this compound.

Step 1: Synthesis of Diethyl 2-((6-fluoro-2,5-dimethyl-3,4-dihydroquinolin-1(2H)-yl)methylene)malonate (Intermediate A)

A mixture of (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline and a slight molar excess of diethyl (ethoxymethylene)malonate is heated, typically without a solvent. The reaction proceeds via a nucleophilic substitution of the ethoxy group by the secondary amine of the tetrahydroquinoline.

-

Procedure: To 1 mole of (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is added 1.1 moles of diethyl (ethoxymethylene)malonate. The mixture is heated at 100-120°C for 2-3 hours. The ethanol (B145695) formed during the reaction is removed by distillation. The resulting crude product is purified by vacuum distillation or crystallization.

Step 2: Cyclization to form the Benzo[ij]quinolizine Core

The intermediate from Step 1 undergoes an intramolecular cyclization reaction, often promoted by a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This step forms the characteristic tricyclic ring system of this compound.

-

Procedure: The diethyl malonate derivative (1 mole) is added portion-wise to preheated polyphosphoric acid (10 parts by weight) at 120-140°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours. After cooling, the mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to this compound

The ester group at the 2-position of the tricyclic core is hydrolyzed to the corresponding carboxylic acid to yield this compound. This is typically achieved by heating with an aqueous solution of a strong acid or base.

-

Procedure: The product from the cyclization step is suspended in a mixture of acetic acid and 48% hydrobromic acid. The mixture is heated at reflux for 4-6 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with water, and then with ethanol to afford this compound.

Table 2: Summary of Key Reaction Parameters (Illustrative)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, Diethyl (ethoxymethylene)malonate | None | 100-120 | 2-3 | ~85 |

| 2 | Intermediate A | Polyphosphoric acid | 120-140 | 1-2 | ~70 |

| 3 | Ethyl ester of this compound | Acetic acid, Hydrobromic acid | Reflux | 4-6 | ~90 |

Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the separation of the newly synthesized DNA, leading to a halt in cell division.

The dual-targeting mechanism of this compound contributes to its potent bactericidal activity and can help to mitigate the development of bacterial resistance.

Conclusion

This compound's unique tricyclic fluoroquinolone structure contributes to its potent antibacterial activity. Its synthesis, while involving multiple steps, relies on well-established chemical transformations. The primary mechanism of action, the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust strategy for combating bacterial infections. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a foundational understanding of the chemical and biological aspects of this important veterinary antibiotic.

References

The Pharmacokinetic Profile of Ibafloxacin in Canines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of ibafloxacin, a fluoroquinolone antimicrobial agent, in canine models. The information presented is collated from peer-reviewed veterinary research to support further investigation and application of this compound in veterinary medicine.

Executive Summary

This compound demonstrates favorable pharmacokinetic properties in dogs, characterized by rapid oral absorption, good bioavailability, and dose-proportional exposure. It is well-distributed throughout the body and has an elimination half-life that supports once-daily dosing regimens. Food appears to enhance its absorption. This document summarizes the key quantitative data, details the experimental methodologies used in pivotal studies, and provides visual representations of the study workflows.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in healthy Beagle dogs has been thoroughly investigated. Following both intravenous and oral administration, key parameters have been established, providing a comprehensive understanding of the drug's behavior in the canine model.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs After a Single Intravenous Dose

| Parameter | Value (Mean) | Unit |

| Dose | 15 | mg/kg |

| Elimination Half-Life (t½) | 5.2 | hours |

| Volume of Distribution at Steady State (Vss) | 1.1 | L/kg |

| Area-based Volume of Distribution (Varea) | 4 | L/kg |

| Total Body Clearance (CL) | 8.7 | mL/min/kg |

Data sourced from Coulet et al. (2002).[1]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs After Single Oral Doses

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) |

| 7.5 | Not Reported | Not Reported | Not Reported | 69 - 81 |

| 15 | 6 | 1.5 | Dose-proportional | 69 - 81 |

| 30 | Dose-proportional | Not Reported | Dose-proportional | 69 - 81 |

Data sourced from Coulet et al. (2002).[1]

Key Findings:

-

Absorption and Bioavailability: this compound is well-absorbed orally in dogs, with a mean absolute bioavailability ranging from 69% to 81%.[1] Following a 15 mg/kg oral dose, the peak plasma concentration (Cmax) of 6 µg/mL is reached at a Tmax of 1.5 hours.[1] In a study on canine pyoderma, a 15 mg/kg oral dose resulted in a Tmax of 2-3 hours.[2]

-

Dose Proportionality: Both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrated dose proportionality across a range of 7.5 to 30 mg/kg.[1]

-

Distribution: The drug is well-distributed in the body, indicated by a large volume of distribution at steady state (Vss) of 1.1 L/kg and an area-based volume of distribution (Varea) of 4 L/kg.[1]

-

Elimination: this compound has an elimination half-life of approximately 5.2 hours and a low total body clearance of 8.7 mL/min/kg.[1]

-

Effect of Food: The presence of food enhances the absorption of this compound, leading to an increase in both Cmax and AUC, without affecting the time to reach maximum concentration (Tmax).[1]

-

Metabolism: Significant amounts of metabolites, primarily 8-hydroxy- and 7-hydroxy-ibafloxacin, are excreted in the urine and feces, either as unchanged compounds or as glucuronide conjugates.[1] Following a 15 mg/kg oral dose, the total recovery of this compound and its metabolites in urine and feces within 48 hours ranged from 61.9% to 99.9%.[1]

-

Accumulation: The pharmacokinetic profile of this compound was similar after single and repeated dosing, suggesting no significant accumulation in plasma with repeated administration.[1]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in canine models.

Animal Models and Housing

Healthy Beagle dogs were used as the experimental model. The studies were conducted in accordance with ethical guidelines for animal research.

Drug Administration and Dosing

-

Intravenous (IV) Administration: this compound was administered as a single intravenous injection.

-

Oral (PO) Administration: For oral dosing, this compound was administered in gelatin capsules to fasted dogs. In studies assessing the effect of food, the drug was given shortly after feeding.

-

Dosage Regimens: Single doses of 7.5, 15, and 30 mg/kg were evaluated for oral administration, while a 15 mg/kg dose was used for intravenous administration.[1]

Sample Collection

Blood samples were collected from the jugular vein at predetermined time points following drug administration. The specific time points were not detailed in the available literature but would typically span from pre-dose to 24 or 48 hours post-administration to adequately characterize the absorption, distribution, and elimination phases. Plasma was separated by centrifugation and stored frozen until analysis.

Analytical Methodology

While the specific details of the analytical method for the primary canine pharmacokinetic study were not provided in the abstract, a typical approach for quantifying fluoroquinolones like this compound in plasma involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection. A published method for determining this compound in rabbit plasma utilizes protein precipitation with acetonitrile, followed by extraction with methylene (B1212753) chloride. The final determination is made by reversed-phase chromatography with fluorescence detection at an excitation wavelength of 330 nm and an emission wavelength of 368 nm.[3]

Pharmacokinetic Analysis

The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualized Workflows

Diagram 1: Experimental Workflow for Canine Pharmacokinetic Study of this compound

Caption: Canine Pharmacokinetic Study Workflow

Diagram 2: Logical Flow of this compound Disposition in Canines

Caption: this compound Disposition Pathway

Conclusion

This compound exhibits a pharmacokinetic profile in dogs that is conducive to effective antimicrobial therapy. Its good oral bioavailability, dose-dependent exposure, and favorable tissue distribution support its clinical use. The enhancement of absorption by food is a noteworthy consideration for clinical practice. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of veterinary drug development. Further studies could explore the pharmacokinetics in diseased canine populations and potential drug-drug interactions.

References

Ibafloxacin: A Technical Guide to Its Antibacterial Spectrum in Veterinary Pathogens

Introduction

Ibafloxacin is a synthetic fluoroquinolone antimicrobial agent developed for exclusive use in veterinary medicine. As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This mode of action results in a concentration-dependent bactericidal effect against a wide range of pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound against key veterinary pathogens, details the experimental methodologies for its evaluation, and illustrates the workflow for determining its antibacterial spectrum.

Data Presentation: In Vitro Antibacterial Activity of this compound

The in vitro efficacy of an antimicrobial agent is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against a variety of Gram-positive and Gram-negative bacterial pathogens isolated from canine and feline species. This data is crucial for predicting clinical efficacy and for establishing appropriate dosing regimens.

Table 1: In Vitro Activity of this compound against Canine Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pasteurella spp. | - | 0.5[1] |

| Escherichia coli | - | 0.5[1] |

| Klebsiella spp. | - | 0.5[1] |

| Proteus spp. | - | 0.5[1] |

| Staphylococcus spp. | - | 0.5[1] |

| Bordetella bronchiseptica | 4.0[1] | - |

| Enterobacter spp. | 4.0[1] | - |

| Enterococcus spp. | 4.0[1] | - |

| Pseudomonas spp. | Low Activity | Low Activity |

| Streptococcus spp. | Low Activity | Low Activity |

MIC50: The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of this compound against Feline Bacterial Pathogens

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | ≤ 0.5[2] |

| Pasteurella spp. | ≤ 0.5[2] |

| Klebsiella spp. | ≤ 0.5[2] |

| Staphylococcus spp. | ≤ 0.5[2] |

| Pseudomonas aeruginosa | Intrinsically Resistant[2] |

| Proteus mirabilis | Intrinsically Resistant[2] |

| Streptococcus spp. | Intrinsically Resistant[2] |

MIC90: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.

Broth Microdilution Method for MIC Determination

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent.

-

The stock solution is then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations to be tested.

2. Inoculum Preparation:

-

Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain isolated colonies.

-

Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

-

A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted this compound.

-

Positive control wells (containing inoculum but no drug) and negative control wells (containing broth only) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized workflow for determining the antibacterial spectrum of a new veterinary antimicrobial agent like this compound.

Caption: Workflow for Determining the Antibacterial Spectrum of this compound.

References

In Vitro Efficacy of Ibafloxacin Against Escherichia coli and Staphylococcus Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro efficacy of Ibafloxacin, a fluoroquinolone antibiotic, against two clinically significant bacterial species: Escherichia coli and Staphylococcus. The document summarizes key quantitative data on the antimicrobial activity of this compound, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[1][2] This interference with DNA synthesis ultimately leads to bacterial cell death. Due to its potent bactericidal activity, this compound is a subject of significant interest in both veterinary and human medicine for the treatment of bacterial infections. This guide focuses on its in vitro efficacy against E. coli, a common Gram-negative pathogen, and Staphylococcus species, which are prevalent Gram-positive bacteria.

Quantitative Data on In Vitro Efficacy

The in vitro activity of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a critical parameter for assessing the overall efficacy of an antibiotic against a specific bacterial population.

Minimum Inhibitory Concentration (MIC) Data

Published studies have established the potent activity of this compound against feline clinical isolates of E. coli and Staphylococcus species.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Not Specified | Not Specified | ≤ 0.5[3] |

| Staphylococcus spp. | Not Specified | Not Specified | ≤ 0.5[3] |

Table 1: this compound MIC50 and MIC90 Values against Feline Isolates. [3]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of antimicrobial efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing of bacteria isolated from animals, which are outlined in documents such as VET01.[4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on CLSI guidelines.

3.1.1. Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates of E. coli and Staphylococcus

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

3.1.2. Procedure

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.

3.2.1. Procedure

-

Prepare a logarithmic-phase bacterial culture with a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Incubate the cultures at 37°C.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL against time to generate time-kill curves.

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

3.3.1. Procedure

-

Expose a bacterial culture in the logarithmic growth phase to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).

-

Remove the antibiotic by dilution or centrifugation/washing.

-

Re-suspend the bacteria in fresh, antibiotic-free broth.

-

Monitor the growth of the treated and an untreated control culture by viable counts at regular intervals.

-

The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.

Mechanism of Action and Resistance

Signaling Pathway of Fluoroquinolone Action

This compound, as a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria like E. coli, the primary target is DNA gyrase, while in Gram-positive bacteria such as Staphylococcus, topoisomerase IV is often the main target.[1] The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[6][7][8]

Caption: Mechanism of this compound Action.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process that ensures accurate and reproducible results.

Caption: MIC Determination Workflow.

Conclusion

This compound demonstrates potent in vitro activity against both E. coli and Staphylococcus isolates, with an MIC90 of ≤ 0.5 µg/mL against feline clinical isolates.[3] Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized protocols outlined in this guide, based on CLSI standards, are essential for the consistent and reliable evaluation of its efficacy. Further research into the time-kill kinetics and post-antibiotic effect of this compound against a broader range of clinical isolates will continue to enhance our understanding of its pharmacodynamic properties and inform its clinical application.

References

- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. normsplash.com [normsplash.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of Ibafloxacin: A Technical Guide for Veterinary Drug Research

Introduction

Ibafloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent developed exclusively for veterinary use. It belongs to the third generation of quinolones and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, development, and therapeutic application of this compound, with a focus on its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy in companion animals. This document is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Discovery and Chemical Synthesis

This compound, with the chemical name 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a tricyclic fluorinated quinolone.[1] Its development was aimed at providing a therapeutic agent with a favorable pharmacokinetic profile and high efficacy against common veterinary pathogens.

Chemical Properties

This compound is an off-white solid with a melting point of 269-272°C.[1] As a chiral molecule, it exists as R- and S-enantiomers.[2] The microbiological activity of this compound resides primarily in the S-enantiomer.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄FNO₃ | [1] |

| Molecular Weight | 275.27 g/mol | [1] |

| CAS Registry Number | 91618-36-9 | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 269-272°C | [1] |

Synthesis Pathway

The synthesis of fluoroquinolones like this compound generally follows a multi-step process. While the specific proprietary synthesis of this compound is detailed in patents EP 109284 and US 4472405, a representative pathway for a tricyclic fluoroquinolone involves the following key steps[1]:

-

Formation of the Quinolone Core: This typically involves the Gould-Jacobs reaction or a similar cyclization method to create the fundamental bicyclic quinolone structure.

-

Introduction of the Fluoro Group: A fluorine atom is introduced at the C-6 position of the quinolone ring, which is crucial for its potent antibacterial activity.

-

Addition of the Tricyclic Moiety: The characteristic quinolizine ring system of this compound is formed through further cyclization reactions.

-

Carboxylic Acid Formation: The carboxylic acid group at the C-3 position is essential for the drug's interaction with its bacterial targets.

Veterinary Drug Development Workflow

Mechanism of Action

Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[4] Its primary targets are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[5]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the decatenation of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the segregation of these chromosomes, ultimately leading to cell death.[6]

The dual-targeting mechanism of this compound contributes to its broad spectrum of activity and may reduce the likelihood of the rapid development of bacterial resistance.

This compound's Mechanism of Action

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several veterinary species, including dogs, cats, and chickens.

Pharmacokinetics in Dogs

In dogs, this compound is well-absorbed after oral administration, with a mean absolute bioavailability ranging from 69% to 81%.[7] It is rapidly absorbed, reaching maximum plasma concentrations (Cmax) in approximately 1.5 hours.[7] The drug is well-distributed throughout the body, as indicated by a large volume of distribution.[7] Food has been shown to promote the absorption of this compound, increasing both Cmax and the area under the concentration-time curve (AUC).[7] The elimination half-life is approximately 5.2 hours.[7] this compound is metabolized to 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin, which are excreted in the urine and feces.[7]

| Parameter | Value (at 15 mg/kg oral dose) | Reference |

| Cmax | ~6.0 µg/mL | [7] |

| Tmax | ~1.5 hours | [7] |

| Elimination Half-life (t½) | ~5.2 hours | [7] |

| Absolute Bioavailability | 69-81% | [7] |

| Volume of Distribution (Vss) | ~1.1 L/kg | [7] |

Pharmacokinetics in Cats

In cats, orally administered this compound is also rapidly absorbed, with a Tmax of 2-3 hours.[2] Following a single oral dose of 15 mg/kg, the mean Cmax for the active S-enantiomer is approximately 1.6 µg/mL.[2] Similar to dogs, food promotes the absorption of this compound in cats, doubling the Cmax and increasing the AUC.[2] Repeated oral administration leads to a significant increase in Cmax and AUC.[2] The primary metabolites are 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin.[2]

| Parameter | Value (at 15 mg/kg oral dose, S-enantiomer) | Reference |

| Cmax | ~1.6 µg/mL | [2] |

| Tmax | ~2-3 hours | [2] |

Pharmacokinetics in Chickens

Following intramuscular administration in chickens at a dose of 7.5 mg/kg, this compound is rapidly absorbed with an absorption half-life of 0.283 hours.[4] The peak serum concentration (Cmax) of 1.06 µg/mL is achieved at a Tmax of 1.30 hours.[4] The elimination half-life is approximately 5.90 hours, and the systemic bioavailability after intramuscular injection is 79.6%.[4]

| Parameter | Value (at 7.5 mg/kg IM dose) | Reference |

| Cmax | 1.06 µg/mL | [4] |

| Tmax | 1.30 hours | [4] |

| Elimination Half-life (t½) | 5.90 hours | [4] |

| Bioavailability (IM) | 79.6% | [4] |

Pharmacodynamics and Antimicrobial Spectrum

This compound demonstrates concentration-dependent bactericidal activity. Its efficacy is often predicted by the Cmax/MIC and AUC/MIC ratios.[4]

In Vitro Susceptibility

This compound has a broad spectrum of activity against many common veterinary pathogens.

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ≤ 0.5 | [3][8] |

| Pasteurella spp. | ≤ 0.5 | [3][8] |

| Klebsiella spp. | ≤ 0.5 | [3][8] |

| Staphylococcus spp. | ≤ 0.5 | [3][8] |

| Proteus mirabilis | ≤ 0.5 | [3][4] |

| Bordetella bronchiseptica | 4 (MIC₅₀) | [8] |

| Enterococcus spp. | 4 (MIC₅₀) | [8] |

This compound has low activity against Pseudomonas aeruginosa and Streptococcus spp..[3][8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating bacterial infections in dogs.

Canine Pyoderma

In a multicenter, randomized, controlled clinical study, this compound administered orally at 15 mg/kg once daily was shown to be effective in the treatment of canine pyoderma.[9][10] The response rates were comparable to those of other fluoroquinolones, such as marbofloxacin.[10] Both tablet and gel formulations of this compound have been shown to be equally effective.[9]

Canine Urinary Tract Infections

A multicenter, randomized, non-blinded, controlled clinical study compared the efficacy of this compound with enrofloxacin (B1671348) for the treatment of canine urinary tract infections. The study concluded that this compound is as effective and safe as enrofloxacin for this indication.[11] At five days post-treatment, 93% of dogs in both the this compound and enrofloxacin groups responded to treatment.[11]

Safety and Toxicology

Fluoroquinolones as a class have a well-documented safety profile in veterinary medicine. The most significant adverse effect is the potential for arthropathy in immature, growing animals. This is due to the drug's effect on articular cartilage. Therefore, this compound is contraindicated in young, growing dogs and cats. Other less common side effects may include gastrointestinal upset (vomiting, diarrhea, anorexia) and, rarely, central nervous system effects such as seizures.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilutions: Two-fold serial dilutions of the this compound solution are prepared in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC Determination Workflow

Pharmacokinetic Study in Dogs

The following is a representative protocol for a pharmacokinetic study of this compound in dogs.

Protocol:

-

Animal Selection: Healthy adult Beagle dogs are used. Animals are fasted overnight before drug administration.

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 15 mg/kg). For intravenous administration, the drug is infused over a short period.

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration).

-

Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometry detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, etc.).

Conclusion

This compound is a valuable therapeutic agent in veterinary medicine with a well-defined mechanism of action, favorable pharmacokinetic properties, and demonstrated clinical efficacy for the treatment of common bacterial infections in dogs and cats. Its development highlights the ongoing need for new and effective antimicrobials specifically designed for veterinary use. Further research may focus on optimizing dosing regimens, exploring its efficacy against a wider range of pathogens, and further characterizing its safety profile in different animal populations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. process.st [process.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The comparative arthropathy of fluoroquinolones in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ibafloxacin: A Deep Dive into its Pharmacodynamics and Post-Antibiotic Effect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibafloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2] As with other fluoroquinolones, its therapeutic efficacy is rooted in its potent bactericidal activity against a broad spectrum of pathogens.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamic properties of this compound, with a particular focus on its mechanism of action, in vitro activity, and the significant post-antibiotic effect (PAE) it exerts on susceptible bacteria. Understanding these core pharmacodynamic parameters is crucial for optimizing dosing regimens, predicting clinical outcomes, and mitigating the development of antimicrobial resistance.

Pharmacodynamics of this compound

The pharmacodynamics of this compound, like other fluoroquinolones, are characterized by concentration-dependent killing, meaning that higher drug concentrations lead to a more rapid and extensive reduction in bacterial viability.[3][4] Key pharmacodynamic indices used to predict the efficacy of fluoroquinolones include the ratio of the maximum serum concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[3][5] For fluoroquinolones, a Cmax/MIC ratio of >10-20:1 and an AUC/MIC ratio >125 are often associated with successful clinical and microbiological outcomes.[3][6]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][7]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to a cascade of events that ultimately results in cell death.[6][7]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter DNA molecules following a round of replication. Inhibition of topoisomerase IV by this compound prevents this decatenation process, leading to an inability of the cell to segregate its chromosomes and ultimately causing cell death.[8]

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound in bacteria.

In Vitro Activity of this compound

The in vitro activity of an antibiotic is a critical determinant of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a range of relevant pathogens. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[9][10]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Canine Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pasteurella spp. | - | 0.5 |

| Escherichia coli | - | 0.5 |

| Klebsiella spp. | - | 0.5 |

| Proteus spp. | - | 0.5 |

| Staphylococcus spp. | - | 0.5 |

| Bordetella bronchiseptica | 4 | - |

| Enterobacter spp. | 4 | - |

| Enterococcus spp. | 4 | - |

| Data sourced from Coulet et al. (2002)[11] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Feline Pathogens

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | ≤ 0.5 |

| Pasteurella spp. | ≤ 0.5 |

| Klebsiella spp. | ≤ 0.5 |

| Staphylococcus spp. | ≤ 0.5 |

| Data sourced from Coulet et al. (2004)[5] |

This compound demonstrates good activity against many common Gram-negative and Gram-positive pathogens isolated from dogs and cats.[5][11] Notably, Pseudomonas aeruginosa and Streptococcus spp. are generally considered to have low susceptibility to this compound.[5][11] The microbiological activity of this compound resides primarily in its S-enantiomer.[5]

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure of organisms to an antimicrobial agent, even when the drug concentration has fallen below the MIC.[7][12] This pharmacodynamic parameter is significant for optimizing dosing intervals, as a longer PAE may allow for less frequent dosing without a loss of efficacy.[13] Fluoroquinolones, including this compound, are known to exhibit a significant PAE against a variety of bacteria.[7][12]

This compound has been shown to have a PAE ranging from 0.7 to 2.13 hours.[11] The post-antibiotic sub-MIC effect (PA-SME), which is the effect of sub-MIC concentrations on the previously exposed bacteria, is even more prolonged, ranging from 1 to 11.5 hours.[11]

Table 3: Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PA-SME) of this compound

| Parameter | Duration (hours) |

| Post-Antibiotic Effect (PAE) | 0.7 - 2.13 |

| Post-Antibiotic Sub-MIC Effect (PA-SME) | 1 - 11.5 |

| Data sourced from Coulet et al. (2002)[11] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of pharmacodynamic parameters. The following sections outline the standard methodologies for determining the MIC, performing time-kill kinetic assays, and measuring the PAE.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test organism from a fresh agar (B569324) plate.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound of a known concentration.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Protocol:

-

Preparation:

-

Prepare tubes of MHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Incubation:

-

Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate all tubes at 37°C with shaking.

-

-

Sampling and Viable Counts:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Caption: Workflow for a time-kill assay.

Post-Antibiotic Effect (PAE) Determination

The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.

Protocol:

-

Exposure to this compound:

-

Prepare two tubes containing a logarithmic-phase bacterial culture (approximately 10⁷ CFU/mL).

-

To one tube (test), add this compound at a concentration of 2x to 10x the MIC. The second tube serves as the control and receives no antibiotic.

-

Incubate both tubes for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Removal of this compound:

-

After the exposure period, remove the this compound from the test culture. This can be achieved by:

-

Centrifugation and Resuspension: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed MHB.

-

Dilution: Perform a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth to reduce the this compound concentration to well below the MIC.

-

-

-

Monitoring Bacterial Regrowth:

-

Incubate both the test and control cultures at 37°C with shaking.

-

At regular intervals, take samples from both tubes and determine the viable counts (CFU/mL) by plating serial dilutions.

-

-

Calculation of PAE:

-

The PAE is calculated using the following formula: PAE = T - C

-

T: The time required for the viable count of the this compound-exposed culture to increase by 1-log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

-

C: The time required for the viable count of the unexposed control culture to increase by 1-log₁₀ CFU/mL.

-

-

Caption: Workflow for PAE determination.

Conclusion

This compound is a potent fluoroquinolone with a well-defined mechanism of action and a broad spectrum of activity against key veterinary pathogens. Its concentration-dependent bactericidal activity and significant post-antibiotic effect are key pharmacodynamic features that contribute to its clinical efficacy. A thorough understanding of these principles, coupled with standardized in vitro testing methodologies, is paramount for the rational use of this compound in veterinary medicine, ensuring optimal therapeutic outcomes while minimizing the emergence of resistance. Further research to more clearly define the surrogate markers of antibacterial activity, such as Cmax/MIC and AUC/MIC ratios, in dogs and cats will continue to refine its clinical application.[5]

References

- 1. Research Journal of Pharmacology [makhillpublications.co]

- 2. Pharmacokinetics and milk penetration of this compound after intravenous administration to lactating goats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. benchchem.com [benchchem.com]

- 8. VetFolio [vetfolio.com]

- 9. litfl.com [litfl.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. In vitro and in vivo pharmacodynamic properties of the fluoroquinolone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Ibafloxacin Resistance Mechanisms in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to Ibafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. Understanding these mechanisms is crucial for the effective management of bacterial infections, the development of new antimicrobial strategies, and the preservation of the efficacy of existing drugs. This document details the primary resistance pathways, presents quantitative data on the impact of these mechanisms, outlines detailed experimental protocols for their investigation, and provides visual representations of key processes.

Core Mechanisms of this compound Resistance

Bacterial resistance to this compound, like other fluoroquinolones, is primarily achieved through three main strategies: modification of the drug's target sites, reduction of intracellular drug concentration through efflux pumps, and plasmid-mediated protection of the drug targets.

Target-Site Mutations

The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] Resistance most commonly arises from spontaneous mutations in the genes encoding these enzymes, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR).[1][3]

-

DNA Gyrase (encoded by gyrA and gyrB): In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of this compound.[1] Mutations in the gyrA gene, particularly those leading to amino acid substitutions at positions Serine-83 and Aspartate-87, are strongly associated with reduced susceptibility.[1][4]

-

Topoisomerase IV (encoded by parC and parE): In Gram-positive bacteria like Staphylococcus pseudintermedius, topoisomerase IV is often the primary target.[5] Mutations in the parC gene (homologous to grlA in Staphylococci), especially at codons corresponding to Serine-80 and Glutamic acid-84, are frequently observed in resistant strains.[6] In Gram-negative bacteria, parC mutations typically appear after gyrA mutations and contribute to higher levels of resistance.[1]

The accumulation of mutations in both gyrA and parC genes often leads to high-level clinical resistance to this compound and other fluoroquinolones.[1][3]

Efflux Pump Overexpression

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[7][8] Overexpression of these pumps is a significant mechanism of resistance to this compound.

-

Resistance-Nodulation-Division (RND) Family: This is a prominent family of efflux pumps in Gram-negative bacteria. The AcrAB-TolC efflux system in E. coli and Klebsiella pneumoniae is well-characterized and known to confer resistance to multiple drugs, including fluoroquinolones.[8][9][10]

-

Major Facilitator Superfamily (MFS): In Gram-positive bacteria, MFS pumps like NorA in Staphylococcus aureus play a crucial role in fluoroquinolone efflux.[11]

The activity of efflux pumps can be counteracted by efflux pump inhibitors (EPIs), which can restore the susceptibility of resistant strains to antibiotics.[12]

Plasmid-Mediated Quinolone Resistance (PMQR)

Resistance to fluoroquinolones can also be acquired through the horizontal transfer of resistance genes located on plasmids. These genes, known as PMQR genes, typically confer low-level resistance but can facilitate the selection of higher-level resistance mutations.[13]

-

qnr Genes (qnrA, qnrB, qnrS, etc.): These genes encode proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. The presence of qnr genes can increase the Minimum Inhibitory Concentration (MIC) of fluoroquinolones by 4- to over 100-fold.[13]

-

aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that is also capable of modifying ciprofloxacin, reducing its efficacy.

-

qepA and oqxAB: These genes encode for efflux pumps that contribute to reduced fluoroquinolone susceptibility.[13]

Quantitative Data on this compound Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against various susceptible and resistant bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: this compound MIC Values for Susceptible Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | ≤0.06 | 0.5 | [14][15] |

| Pasteurella spp. | ≤0.06 | 0.5 | [14][15] |

| Klebsiella spp. | ≤0.06 | 0.5 | [14][15] |

| Staphylococcus spp. | ≤0.06 | 0.5 | [14][15] |

| Bordetella bronchiseptica | 4 | >4 | [15] |

| Enterococcus spp. | 4 | >4 | [15] |

MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Impact of Target-Site Mutations on Fluoroquinolone MICs (µg/mL)

| Organism | Genotype (Mutations) | Ciprofloxacin MIC | Reference |

| E. coli | Wild Type | 0.008 | [1] |

| gyrA (S83L) | 0.125 | [1] | |

| gyrA (S83L, D87G) | 0.25 | [1] | |

| gyrA (S83L), parC (S80I) | 4 | [1] | |

| gyrA (S83L, D87G), parC (S80I) | 32 | [1] | |

| P. multocida | Wild Type | 0.004 | [16] |

| gyrA (D87G) | 0.023 | [16] | |

| gyrA (S83I) | 0.12 | [16] | |

| S. pseudintermedius | Wild Type | ≤0.125 | [5] |

| gyrA (S84L), grlA (S80I) | ≥2 | [17] |

Table 3: Effect of Efflux Pump Overexpression and Inhibition on Fluoroquinolone MICs (µg/mL)

| Organism | Strain/Condition | Ciprofloxacin MIC | Levofloxacin MIC | Reference |

| K. pneumoniae | Wild Type | 0.06 | 0.25 | [9] |

| ΔacrB (efflux pump knockout) | 0.015 | 0.06 | [9] | |

| K. pneumoniae | Resistant Isolate | 256 | 128 | [12] |

| Resistant Isolate + EPI (PAβN) | 32 | 4 | [12] |

Table 4: Impact of qnr Genes on Ciprofloxacin MICs in E. coli

| E. coli Genotype | No qnr Gene (µg/mL) | + qnrA1 (µg/mL) | + qnrB1 (µg/mL) | + qnrS1 (µg/mL) | Reference |

| Wild Type | 0.002 | 0.125 | 0.125 | 0.125 | [13] |

| gyrA (S83L) | 0.03 | 0.5 | 0.25 | 0.5 | [13] |

| gyrA (S83L), parC (S80R) | 0.5 | 2 | 1 | 2 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound required to inhibit the growth of a bacterial isolate.

Materials:

-

Bacterial isolate for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Sterile diluents (e.g., sterile water or DMSO, depending on antibiotic solubility)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

Prepare Bacterial Inoculum: Culture the bacterial isolate overnight and then dilute the culture in CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

PCR and Sequencing of gyrA and parC QRDRs

This protocol is used to identify mutations in the QRDRs of the gyrA and parC genes.

Materials:

-

Bacterial isolate

-

DNA extraction kit

-

PCR primers for gyrA and parC QRDRs (species-specific)

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA sequencing service

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, specific primers for the gyrA or parC QRDR, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times will depend on the primers and target DNA).

-

-

Verification of PCR Product: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

-

DNA Sequencing: Send the purified PCR product for Sanger sequencing.

-

Sequence Analysis: Align the obtained DNA sequence with the wild-type gyrA or parC gene sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This assay qualitatively or semi-quantitatively assesses the activity of efflux pumps. Over-expressing pumps will extrude EtBr, resulting in lower intracellular fluorescence.

Materials:

-

Bacterial isolate

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose solution

-

Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial culture to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with PBS, and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

Loading with EtBr: Incubate the bacterial suspension with a sub-inhibitory concentration of EtBr in the presence of an EPI (to inhibit efflux and allow EtBr to accumulate).

-

Initiating Efflux: Centrifuge the cells to remove the external EtBr and the EPI. Resuspend the cells in PBS containing glucose (to energize the efflux pumps).

-

Fluorescence Measurement: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr. A control without glucose can be used to measure passive diffusion.

Visualizations of Key Pathways and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanisms of this compound action and bacterial resistance.

Experimental Workflows

Caption: Experimental workflow for identifying this compound resistance mechanisms.

References

- 1. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]

- 3. Fluoroquinolone Resistance Mechanism of Clinical Isolates and Selected Mutants of Pasteurella multocida from Bovine Respiratory Disease in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. Investigation of In Vitro Susceptibility and Resistance Mechanisms in Skin Pathogens: Perspectives for Fluoroquinolone Therapy in Canine Pyoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Klebsiella pneumoniae AcrAB Efflux Pump Contributes to Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of Efflux Pumps Mediate Pan Resistance of Klebsiella pneumoniae Sequence Type 11 - PubMed [pubmed.ncbi.nlm.nih.gov]